molecular formula C21H17Cl2N3OS B11000829 5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11000829
M. Wt: 430.3 g/mol
InChI Key: JQLOWURVFKBEQO-UHFFFAOYSA-N
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Description

5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a dichlorophenyl group, a thiazole ring, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and phenyl groups, and finally the formation of the pyrrolone structure. The reaction conditions often involve the use of strong bases, acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form simpler phenyl derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired, but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: In the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 4-phenyl-1,3-thiazole
  • 2,4-dichlorophenyl thiazole
  • Pyrrolone derivatives with different substituents

Uniqueness

What sets 5-amino-1-[2-(2,4-dichlorophenyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17Cl2N3OS

Molecular Weight

430.3 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C21H17Cl2N3OS/c22-15-7-6-13(16(23)10-15)8-9-26-11-18(27)19(20(26)24)21-25-17(12-28-21)14-4-2-1-3-5-14/h1-7,10,12,24,27H,8-9,11H2

InChI Key

JQLOWURVFKBEQO-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCC2=C(C=C(C=C2)Cl)Cl)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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